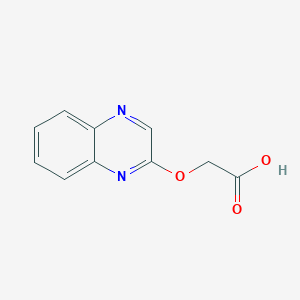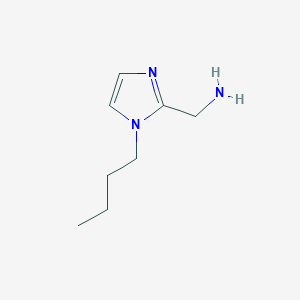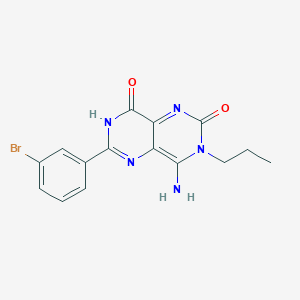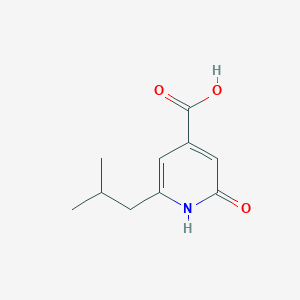![molecular formula C19H19N3O3S B2503954 4-ethyl-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide CAS No. 903280-50-2](/img/structure/B2503954.png)
4-ethyl-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-ethyl-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide" is a member of the benzenesulfonamide family, which is known for its diverse biological activities. Benzenesulfonamides have been extensively studied for their potential as inhibitors of various enzymes and receptors, as well as for their antiproliferative properties against different cancer cell lines. The papers provided discuss various derivatives of benzenesulfonamides, their synthesis, and biological evaluation, which can provide insights into the characteristics of the compound .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives typically involves the reaction of sulfonamide groups with different aromatic or heteroaromatic substituents. For example, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as kynurenine 3-hydroxylase inhibitors involves the introduction of a nitrophenyl thiazolyl group to the benzenesulfonamide . Similarly, the synthesis of 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides starts from substituted benzaldehydes and involves the formation of a key intermediate before introducing the sulfonamide group . These methods could be relevant to the synthesis of the compound , which likely involves the attachment of a 6-methoxypyridazinyl group to the benzenesulfonamide core.
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is often characterized by the presence of aromatic rings and substituents that can form various intermolecular interactions. For instance, the crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide shows π-π interactions and hydrogen bonding, contributing to a three-dimensional network . Similarly, the crystal structures of other derivatives reveal the importance of C-H...π and C-H...O interactions in the formation of supramolecular architectures . These findings suggest that the molecular structure of "4-ethyl-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide" would also exhibit such interactions, influencing its solid-state conformation and potentially its biological activity.
Chemical Reactions Analysis
Benzenesulfonamide derivatives can participate in various chemical reactions, often as a result of their functional groups. The presence of a sulfonamide group can lead to reactions involving nucleophilic substitution or the formation of hydrogen bonds. The reactivity of the compound can also be influenced by the substituents on the aromatic rings, as seen in the synthesis of different derivatives . The specific chemical reactions of "4-ethyl-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide" would depend on the reactivity of the methoxypyridazinyl group and its interaction with the sulfonamide.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives are closely related to their molecular structure. For example, the presence of methoxy, hydroxy, or fluorine substituents can significantly affect the compound's solubility, melting point, and ability to form crystals . The electronic properties of the substituents can also influence the acidity of the sulfonamide group and its ability to form hydrogen bonds. The compound "4-ethyl-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide" would likely exhibit properties consistent with its molecular structure, such as solubility in organic solvents and the potential to form stable crystals with distinct intermolecular interactions.
Wissenschaftliche Forschungsanwendungen
Application in Vasospasm Prevention
A study by (Zuccarello et al., 1996) explored the efficacy of endothelin receptor antagonists, including compounds structurally related to 4-ethyl-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide, in preventing cerebral vasospasm resulting from subarachnoid hemorrhage. The study highlighted the potential of these compounds in treating vasospasm in humans.
Role in Antimicrobial Activity
Research by (Chatterjee et al., 2022) and (El-Gaby et al., 2018) indicates the involvement of sulfonamide derivatives, similar to 4-ethyl-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide, in antimicrobial activities. These compounds have been tested against various microbes, demonstrating their significance in developing new antimicrobial agents.
Cognitive Enhancement Properties
A 2006 study by (Hirst et al., 2006) investigated the cognitive enhancement properties of SB-399885, a compound structurally related to 4-ethyl-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide. The study found that it effectively improved cognitive functions in animal models, indicating its potential use in treating cognitive deficits in conditions like Alzheimer's disease and schizophrenia.
Cancer Treatment Potential
The study by (Motavallizadeh et al., 2014) demonstrates the antiproliferative activity of N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides, compounds structurally akin to 4-ethyl-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide, against various cancer cell lines. This suggests their potential as lead agents in cancer treatment.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-ethyl-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-3-14-4-10-17(11-5-14)26(23,24)22-16-8-6-15(7-9-16)18-12-13-19(25-2)21-20-18/h4-13,22H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKLFERUQCLUKOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-(azepan-1-yl)-2-oxoethyl)-6-ethyl-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2503871.png)


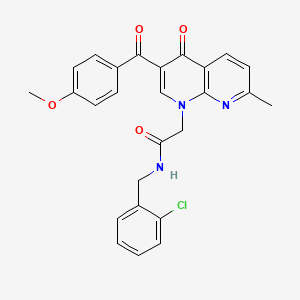
![N-[(4-Cyano-2-fluorophenyl)methyl]-N-cyclopropylprop-2-enamide](/img/structure/B2503876.png)
![4-Methoxy-3-(((3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)methyl)benzaldehyde](/img/structure/B2503878.png)
![N-(cyanomethyl)-2-{[5-cyclopropyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2503879.png)

![N-(2,4-dimethoxyphenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2503884.png)
![2-fluoro-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2503886.png)
